GSK1016790A

Description

CHEMBL4461515 is a Unknown drug.

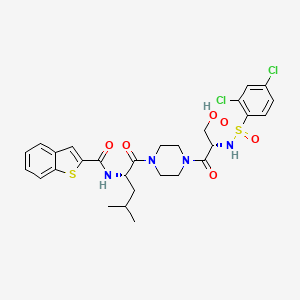

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYQPSHHYIAUFO-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCN(CC1)C(=O)[C@H](CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635248 | |

| Record name | GSK1016790A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-85-1 | |

| Record name | GSK 10116790A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK1016790A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Agonist GSK1016790A: A Deep Dive into its Mechanism of Action on TRPV4 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. We will explore its molecular interactions, downstream signaling cascades, and the cellular consequences of TRPV4 activation by this small molecule. This document synthesizes key findings from peer-reviewed literature, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways using the DOT language for graph visualization.

Core Mechanism of Action: Direct Activation and Cation Influx

This compound acts as a direct agonist of the TRPV4 channel, a non-selective cation channel permeable to Ca²⁺.[1] Its binding induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, most notably Ca²⁺, into the cell.[2] This rapid increase in intracellular calcium concentration ([Ca²⁺]i) is the primary initiating event for the diverse downstream signaling pathways.[3] The activation is specific to TRPV4, as demonstrated by the lack of response in cells not expressing the channel and the abolition of the effect by TRPV4 antagonists like HC067047 and Ruthenium Red.[3][4]

Quantitative Potency and Efficacy

This compound is characterized by its high potency, with EC50 values in the nanomolar range across various cell types. This makes it a valuable tool for studying TRPV4 function both in vitro and in vivo.[3][5]

| Parameter | Cell Type | Species | Value | Reference |

| EC50 for Ca²⁺ Influx | HEK cells expressing TRPV4 | Human | 2.1 nM | [6] |

| HEK cells expressing TRPV4 | Mouse | 18 nM | [6] | |

| HeLa cells expressing TRPV4 | Human | 3.3 nM | [4] | |

| Choroid plexus epithelial cells | Not Specified | 34 nM | [6] | |

| EC50 for Cytoplasmic Aggregation | HEK293 cells expressing TRPV4-Venus | Not Specified | 31 nM | [7] |

Signaling Pathways Activated by this compound

The initial Ca²⁺ influx triggered by this compound binding to TRPV4 initiates a cascade of intracellular signaling events. These pathways are cell-type dependent and can lead to various physiological responses.

Regulation of TRPV4 Channel Trafficking and Desensitization

Prolonged exposure to this compound leads to a dynamic regulation of TRPV4 channel expression at the plasma membrane. This process involves channel internalization and subsequent trafficking, ultimately resulting in a desensitization of the cellular response.

The activation of TRPV4 by this compound leads to an increase in intracellular Ca²⁺, which in turn activates Phospholipase C (PLC). Activated PLC likely contributes to the activation of Protein Kinase C (PKC) and Phosphoinositide 3-Kinase (PI3K). These kinases, along with the small GTPase RhoA, are crucial for the endocytosis of TRPV4 channels, leading to their translocation to recycling endosomes.[3][7][8] This internalization process contributes to the partial desensitization of the channel.[4][9]

Endothelial Nitric Oxide Synthase (eNOS) Activation

In endothelial cells, this compound-mediated TRPV4 activation plays a role in vasodilation by stimulating the production of nitric oxide (NO).

The influx of Ca²⁺ upon this compound binding to TRPV4 leads to the activation of downstream kinases, including Akt and AMP-activated protein kinase (AMPK). These kinases then phosphorylate and activate endothelial nitric oxide synthase (eNOS), which in turn catalyzes the production of nitric oxide (NO) from L-arginine.[10] NO then acts as a vasodilator.

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the mechanism of action of this compound on TRPV4 channels.

Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) upon stimulation with this compound.

-

Cell Lines: HEK293 cells stably expressing TRPV4, Human Umbilical Vein Endothelial Cells (HUVECs), or HeLa cells transiently transfected with TRPV4.[3][4]

-

Methodology:

-

Cells are seeded onto glass coverslips or appropriate imaging plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.

-

After loading, cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

-

Baseline fluorescence is recorded using a fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging setup (for Fluo-4).

-

This compound is added to the cells at various concentrations, and the change in fluorescence intensity is recorded over time.

-

The fluorescence ratio (e.g., 340/380 nm for Fura-2) or intensity is converted to [Ca²⁺]i using appropriate calibration methods.[5]

-

-

Controls: Non-transfected cells or cells treated with a TRPV4 antagonist (e.g., HC067047) prior to this compound application are used as negative controls.[3][5]

Whole-Cell Patch Clamp Electrophysiology

-

Objective: To directly measure the ion currents flowing through TRPV4 channels upon activation by this compound.

-

Cell Lines: HeLa cells transiently transfected with TRPV4 or HEK-293 cells over-expressing TRPV4.[1][4]

-

Methodology:

-

Cells are grown on coverslips and transferred to a recording chamber on the stage of an inverted microscope.

-

The recording chamber is perfused with an extracellular solution.

-

A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.

-

A giga-ohm seal is formed between the micropipette tip and the cell membrane.

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current across the cell membrane.

-

The membrane potential is held at a specific voltage (e.g., -60 mV), and current-voltage (I-V) relationships are determined by applying voltage ramps or steps.

-

This compound is applied to the cell via the perfusion system, and the resulting change in membrane current is recorded.[1]

-

-

Data Analysis: The amplitude and characteristics of the this compound-evoked currents are analyzed to determine the properties of TRPV4 channel activation.

Bioluminescence Resonance Energy Transfer (BRET) Assay

-

Objective: To study protein-protein interactions, such as TRPV4 channel oligomerization or its interaction with trafficking proteins (e.g., Rab11, Kras), in response to this compound.[3]

-

Methodology:

-

HEK293 cells are co-transfected with plasmids encoding TRPV4 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a potential interacting partner fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).

-

Transfected cells are plated in a white-walled, clear-bottom microplate.

-

The BRET substrate (e.g., coelenterazine h) is added to the cells.

-

The luminescence emission from the donor (e.g., at 485 nm) and the acceptor (e.g., at 530 nm) is measured using a microplate reader.

-

This compound is added, and BRET measurements are taken over time to monitor changes in protein-protein interactions.

-

-

Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in the BRET ratio indicates a closer proximity between the donor and acceptor-tagged proteins.[5]

Total Internal Reflection Fluorescence (TIRF) Microscopy

-

Objective: To visualize and quantify the dynamics of TRPV4 channels at the plasma membrane, including vesicular fusion events and changes in channel density, upon stimulation with this compound.[3]

-

Cell Lines: HUVECs or HEK293 cells stably expressing fluorescently tagged TRPV4 (e.g., TRPV4-Venus).

-

Methodology:

-

Cells are cultured on high-refractive-index glass coverslips.

-

A laser beam is directed at the coverslip-cell interface at a specific angle (the critical angle) to generate an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip.

-

Images of the fluorescently tagged TRPV4 channels at the plasma membrane are acquired at a high frame rate using an EMCCD camera.

-

This compound is added, and the changes in fluorescence intensity and the behavior of individual fluorescent spots (representing single or clustered channels/vesicles) are recorded over time.

-

-

Data Analysis: Image analysis software is used to quantify changes in the density of TRPV4 at the plasma membrane and to analyze the dynamics of vesicular trafficking events.[3]

Summary and Conclusion

This compound is a powerful pharmacological tool for probing the function of TRPV4 channels. Its high potency and selectivity allow for the precise activation of this channel, leading to a primary influx of Ca²⁺ that triggers a variety of downstream signaling pathways. These pathways, involving key cellular regulators like PKC, PI3K, RhoA, and eNOS, ultimately dictate the physiological response, which can range from vasodilation to the dynamic regulation of the channel's own presence at the cell surface. The experimental methodologies outlined herein provide a robust framework for researchers to further investigate the multifaceted roles of TRPV4 in health and disease. Understanding the detailed mechanism of action of this compound is crucial for its application in basic research and for the development of novel therapeutics targeting the TRPV4 channel.

References

- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 7. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 8. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of GSK1016790A: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1016790A is a potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a non-selective cation channel involved in a myriad of physiological processes.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, key quantitative data from various in vitro and in vivo studies, experimental protocols for its characterization, and the intricate signaling pathways it modulates.

Mechanism of Action

This compound functions as a direct activator of the TRPV4 ion channel.[2][5][10] This activation leads to a conformational change in the channel, resulting in the influx of cations, most notably calcium (Ca²⁺), into the cell.[1][2][3][4][5] This influx of calcium serves as a second messenger, initiating a cascade of downstream signaling events that ultimately mediate the diverse physiological and pathological effects attributed to TRPV4 activation.[1][11] The specificity of this compound for TRPV4 has been demonstrated, with no significant activity observed at other TRP channels such as TRPM8 and TRPA1 at concentrations up to 20 μM.

Quantitative Data

The potency of this compound has been quantified across various cell types and experimental systems. The following tables summarize the key efficacy (EC₅₀) values reported in the literature.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Species | Assay | EC₅₀ (nM) | Reference |

| HEK293 cells expressing hTRPV4 | Human | Ca²⁺ influx | 2.1 | [2][4] |

| HEK293 cells expressing mTRPV4 | Mouse | Ca²⁺ influx | 18 | [2][5] |

| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 | [2][5] |

| HeLa cells expressing TRPV4 | Human | Ca²⁺ influx | 3.3 | [12] |

| HEK293 cells (TRPV4 aggregation) | Human | BRET assay | 31 | [1] |

Signaling Pathways

Activation of TRPV4 by this compound triggers a complex network of intracellular signaling pathways. These pathways are integral to the cellular responses observed upon agonist stimulation.

Calcium-Dependent Signaling

The primary event following this compound binding is a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i).[1][13] This elevation in [Ca²⁺]i is a critical node for the activation of numerous downstream effectors.

Regulation of Vascular Tone

In endothelial cells, this compound-mediated TRPV4 activation leads to vasodilation. This process involves the activation of endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK).

Channel Trafficking and Desensitization

Prolonged exposure to this compound induces TRPV4 channel internalization and desensitization, a process regulated by several signaling molecules, including PI3K, PKC, and RhoA.[1][14]

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the pharmacological effects of this compound.

Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration in response to this compound.

Workflow:

Solutions:

-

Hanks' Balanced Salt Solution (HBSS): 140 mmol/L NaCl, 5 mmol/L KCl, 10 mmol/L HEPES, 11 mmol/L D-glucose, 1 mmol/L MgCl₂, 2 mmol/L CaCl₂, and 2 mmol/L probenecid, adjusted to pH 7.4.[1][14]

-

Calcium-Free HBSS: Same as above, but CaCl₂ is replaced with 2 mmol/L EGTA.[1][14]

-

Loading Buffer: Fura-2 AM (2.5 μM) with pluronic acid (0.01% w/v) in HBSS.[1][14]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in response to this compound.

Workflow:

Solutions:

-

Extracellular Solution (Ca²⁺-containing): 136 mM NaCl, 5.4 mM KCl, 0.5 mM MgCl₂, 0.4 mM MgSO₄, 3 mM NaHCO₃, 2 mM CaCl₂, 5 mM glucose, and 10 mM HEPES (pH 7.4, 300 mOsm).[10]

-

Extracellular Solution (Ca²⁺-free): 145 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, and 1 mM EGTA (pH 7.4, 300 mOsm).[10]

-

Pipette Internal Solution: 20 mM CsCl, 100 mM Cs aspartate, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 1 mM Mg-ATP, and 0.1 mM Na-GTP (pH 7.2, 290 mOsm).[10]

Conclusion

This compound is an invaluable pharmacological tool for the study of TRPV4 biology. Its high potency and selectivity allow for the precise interrogation of TRPV4 function in a wide range of physiological and pathophysiological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of targeting the TRPV4 ion channel.

References

- 1. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MilliporeSigma Calbiochem TRPV4 Agonist, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 5. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. [PDF] The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels | Semantic Scholar [semanticscholar.org]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]

- 11. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

GSK1016790A: A Comprehensive Technical Guide for the Selective Activation of TRPV4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes associated signaling pathways.

Introduction to this compound

This compound is a small molecule compound that has emerged as a critical tool for studying the physiological and pathological roles of the TRPV4 channel.[1] TRPV4 is a non-selective cation channel, permeable to Ca²⁺, and is implicated in a wide array of cellular processes, including mechanosensation, osmosensation, and temperature sensing.[2][3] this compound's high potency and selectivity make it an invaluable pharmacological probe for elucidating the function of TRPV4 in various tissues and disease models.[1][4]

Chemical Properties:

| Property | Value |

| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[1] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂[5][6] |

| Molar Mass | 655.61 g·mol⁻¹[1][5] |

| CAS Number | 942206-85-1[4][5] |

Mechanism of Action

This compound acts as a direct agonist of the TRPV4 channel.[4] Binding of this compound to the channel induces a conformational change, leading to channel opening and subsequent influx of cations, most notably Ca²⁺.[2][4] This increase in intracellular calcium concentration ([Ca²⁺]i) triggers a cascade of downstream signaling events.[7] Studies have shown that this compound-induced activation of TRPV4 can lead to a rapid but partial desensitization of the channel and a downregulation of its expression on the plasma membrane.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Potency of this compound

| Cell Type | Assay | Endpoint | EC₅₀ Value | Reference(s) |

| HEK cells expressing mouse TRPV4 | Ca²⁺ influx | 18 nM | [4][9] | |

| HEK cells expressing human TRPV4 | Ca²⁺ influx | 2.1 nM | [4][9] | |

| Primary human endothelial cells | Whole-cell event frequency | 26.9 nM | [10] | |

| HEK293-TRPV4 cells | Cytoplasmic aggregation of TRPV4 | 31 nM | [11] | |

| Mouse ventricular myocytes | Action potential duration at 90% repolarization (APD₉₀) | ~300 nM | [12] |

Table 2: In Vivo Effects of this compound

| Animal Model | Administration Route | Dose | Observed Effect | Reference(s) |

| Mice | Intraperitoneal (i.p.) | 0.001-0.1 mg/kg | Dose-dependent inhibition of whole gut transit time | [4] |

| Rats | Intravenous (i.v.) | 2-10 µg/kg | Dose-related decreases in pulmonary and systemic arterial pressure | [13] |

| Rats | Intravenous (i.v.) | 12 µg/kg | Cardiovascular collapse | [13] |

| Mice (Intracerebral Hemorrhage model) | Attenuated neurological and motor deficits | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound.

Intracellular Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation.

Materials:

-

Cells expressing TRPV4 (e.g., HEK293-TRPV4, HeLa-TRPV4, or primary endothelial cells)[2][11]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[2]

-

Ca²⁺-containing extracellular solution (e.g., 136 mM NaCl, 5.4 mM KCl, 0.5 mM MgCl₂, 0.4 mM MgSO₄, 3 mM NaHCO₃, 2 mM CaCl₂, 5 mM glucose, and 10 mM HEPES, pH 7.4)[2]

-

Ca²⁺-free extracellular solution (as above, but with 1 mM EGTA and no CaCl₂)[2]

-

This compound stock solution (in DMSO)[4]

-

Fluorescence microscope equipped for ratiometric imaging[2]

Procedure:

-

Seed cells on glass coverslips and allow them to adhere.

-

Load the cells with Fura-2 AM according to the manufacturer's instructions.

-

Wash the cells with the Ca²⁺-containing extracellular solution.

-

Mount the coverslip on the microscope stage and perfuse with the Ca²⁺-containing solution.

-

Establish a baseline fluorescence recording.

-

Apply this compound at the desired concentration by adding it to the perfusion solution.

-

Record the change in fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) over time.[2]

-

To confirm the signal is due to extracellular Ca²⁺ influx, repeat the experiment in Ca²⁺-free extracellular solution.[2]

-

Intracellular Ca²⁺ concentration can be calculated from the fluorescence ratio using established calibration methods.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through TRPV4 channels upon activation by this compound.

Materials:

-

Cells expressing TRPV4[2]

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Glass micropipettes

-

Extracellular solution (as described in 4.1)[2]

-

Pipette internal solution (e.g., 20 mM CsCl, 100 mM Cs aspartate, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 1 mM Mg-ATP, and 0.1 mM Na-GTP, pH 7.2)[2]

-

This compound stock solution

Procedure:

-

Prepare cells on a coverslip placed in a recording chamber on the microscope stage.

-

Fabricate micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -90 mV).[2]

-

Apply voltage ramps (e.g., -100 mV to +100 mV over 200 msec) to determine the current-voltage (I-V) relationship.[2]

-

Perfuse the cell with a solution containing this compound.

-

Record the this compound-induced currents and changes in the I-V relationship. The characteristic outward rectification at positive voltages is indicative of TRPV4 currents.[2]

Cell Surface Biotinylation and Western Blotting

This protocol is used to quantify changes in the plasma membrane expression of TRPV4 following this compound treatment.

Materials:

-

Cells expressing TRPV4[11]

-

This compound

-

Sulfo-NHS-SS-Biotin

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Streptavidin-agarose beads

-

SDS-PAGE gels and blotting apparatus

-

Primary antibody against TRPV4

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with this compound for the desired time course.

-

Wash cells with ice-cold PBS.

-

Incubate cells with Sulfo-NHS-SS-Biotin on ice to label cell surface proteins.

-

Quench the biotinylation reaction.

-

Lyse the cells and collect the total protein lysate.

-

Incubate a portion of the lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.

-

Elute the biotinylated proteins from the beads.

-

Separate the total lysate and the biotinylated protein fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary anti-TRPV4 antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using chemiluminescence and quantify the band intensities to determine the relative amount of TRPV4 at the cell surface.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRPV4 activation by this compound and a typical experimental workflow.

Caption: this compound activation of the TRPV4 signaling cascade.

Caption: Experimental workflow for intracellular calcium imaging.

Caption: Signaling pathway for this compound-induced TRPV4 downregulation.[11][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]

- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gsk 10116790A | C28H32Cl2N4O6S2 | CID 23630211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Frontiers | TRPV4—A Missing Link Between Mechanosensation and Immunity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Optical Recording Reveals Novel Properties of this compound-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transient receptor potential vanilloid 4 agonist this compound improves neurological outcomes after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Applications of GSK1016790A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4] TRPV4 is a non-selective cation channel involved in a wide array of physiological processes, making it a significant target in drug discovery.[3][5] This technical guide provides an in-depth overview of in vitro studies utilizing this compound, focusing on quantitative data, detailed experimental protocols, and the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative metrics from various in vitro studies involving this compound, providing a comparative overview of its potency and effects across different cellular contexts.

Table 1: Potency of this compound (EC50 Values)

| Cell Type | Species | Measured Effect | EC50 Value (nM) | Reference |

| HEK cells expressing hTRPV4 | Human | Ca2+ influx | 2.1 | [6][7][8] |

| HEK cells expressing mTRPV4 | Mouse | Ca2+ influx | 18 | [6][7][8] |

| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 | [6][7] |

Table 2: Cellular Responses to this compound Treatment

| Cell Type | Treatment Concentration & Duration | Measured Effect | Quantitative Result | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified, 20 min | Reduction in membrane expression of TRPV4 | 1.16 ± 0.30 fold decrease | [1][4] |

| HeLa cells expressing TRPV4-mVenus | 10 nM | Increase in intracellular Ca2+ concentration | Average increase of 267.5 ± 44.3 nM | [2][9] |

| U937-differentiated macrophages | 500 nM | Increase in iNOS relative fold-change | 1.5-fold increase | [10] |

| Mouse ventricular myocytes (trpv4+/+) | 10 nM, 50s | Increase in Action Potential Duration (APD90) | +3.3 ± 1.4% of control | [11] |

| Mouse ventricular myocytes (trpv4+/+) | 300 nM, 50s | Increase in Action Potential Duration (APD90) | +10.1 ± 2.4% of control | [11] |

| Mouse ventricular myocytes (trpv4+/+) | 500 nM, 50s | Increase in Action Potential Duration (APD90) | +18.8 ± 3.2% of control | [11] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature for studying the effects of this compound in vitro.

Intracellular Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration ([Ca2+]i) following the application of this compound.

-

Cell Preparation:

-

Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for a specified time and temperature, typically 30-60 minutes at 37°C.

-

-

Imaging:

-

The coverslips are mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Cells are continuously perfused with a physiological salt solution.

-

A baseline fluorescence is recorded before the application of this compound.

-

This compound is then added to the perfusion solution at the desired concentration.[10]

-

Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are recorded over time.[12]

-

At the end of the experiment, ionomycin can be added as a positive control to elicit a maximal calcium response.[8]

-

-

Data Analysis:

-

The ratio of fluorescence intensities at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is calculated to determine the intracellular calcium concentration.

-

Cell Surface Biotinylation Assay

This assay is employed to quantify the amount of TRPV4 protein present on the plasma membrane.

-

Cell Treatment:

-

Biotinylation:

-

Cells are washed with ice-cold PBS and then incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.

-

-

Cell Lysis:

-

The biotinylation reaction is quenched, and the cells are lysed in a suitable lysis buffer.

-

-

Streptavidin Pulldown:

-

The cell lysate is incubated with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.

-

-

Western Blotting:

-

The captured proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane.

-

The membrane is then probed with a primary antibody specific for TRPV4, followed by a secondary antibody.

-

The resulting bands are visualized and quantified to determine the relative amount of TRPV4 on the cell surface.[2][9][13]

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to investigate protein-protein interactions in live cells, such as the interaction of TRPV4 with regulatory proteins.

-

Plasmid Construction and Transfection:

-

Cell Culture and Treatment:

-

Transfected cells are cultured for 24-48 hours to allow for protein expression.

-

Cells are then treated with this compound or a vehicle control.

-

-

BRET Measurement:

-

The luciferase substrate (e.g., coelenterazine h) is added to the cells.

-

The light emission from both the donor and acceptor molecules is measured using a luminometer capable of detecting both wavelengths simultaneously.

-

-

Data Analysis:

Signaling Pathways and Visualizations

This compound-induced activation of TRPV4 initiates a cascade of intracellular events. A key consequence is the endocytosis and downregulation of the TRPV4 channel from the plasma membrane. This process is dependent on calcium release from intracellular stores and is regulated by a signaling pathway involving PI3K, PKC, and RhoA.[1][3][4][12] Other downstream effects of TRPV4 activation include the phosphorylation of ERK1/2 and the production of nitric oxide (NO).[14]

Caption: Signaling pathway initiated by this compound activation of TRPV4.

Caption: General experimental workflow for in vitro studies with this compound.

References

- 1. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]

- 3. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 8. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modulating TRPV4 Channel Activity in Pro-Inflammatory Macrophages within the 3D Tissue Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 14. ovid.com [ovid.com]

Technical Guide: Elucidating the Effects of GSK1016790A on Intracellular Calcium Levels

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1016790A is a potent and highly selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. As a non-selective cation channel, TRPV4 activation plays a critical role in calcium homeostasis by permitting the influx of extracellular Ca²⁺. This guide provides a comprehensive technical overview of the effects of this compound on intracellular calcium ([Ca²⁺]i) levels. It details the underlying signaling pathways, standardized experimental protocols for measuring calcium influx, and quantitative data from various cell systems. This document is intended to serve as a foundational resource for researchers investigating TRPV4 pharmacology and its downstream physiological consequences.

Introduction to this compound and TRPV4

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal, non-selective cation channel implicated in a wide array of physiological processes, including mechanosensation, thermosensation, and osmotic regulation. It is expressed in numerous tissues, including vascular endothelium, lung epithelia, chondrocytes, and neurons. Upon activation, TRPV4 allows the influx of cations, most notably Ca²⁺, which acts as a crucial second messenger to initiate diverse intracellular signaling cascades.

This compound has been identified as a specific and potent small-molecule agonist of TRPV4, demonstrating high efficacy at nanomolar concentrations. Its selectivity makes it an invaluable pharmacological tool for probing the function and regulation of the TRPV4 channel in both in vitro and in vivo models. Stimulation with this compound reliably induces a robust and rapid increase in intracellular Ca²⁺, providing a controlled method for studying TRPV4-dependent signaling pathways.

Core Signaling Pathway: this compound-Induced Calcium Influx

The primary mechanism by which this compound elevates intracellular calcium is through the direct activation of the TRPV4 channel located on the plasma membrane. The binding of this compound induces a conformational change in the TRPV4 protein, opening its pore and allowing the influx of Ca²⁺ down its electrochemical gradient from the extracellular space. This initial influx can also trigger further calcium release from intracellular stores like the endoplasmic reticulum, a process known as calcium-induced calcium release (CICR), amplifying the signal.

The activation of TRPV4 by this compound and the subsequent rise in [Ca²⁺]i is a transient event. Prolonged exposure leads to a partial desensitization of the channel and its eventual internalization from the plasma membrane via endocytosis, which serves as a negative feedback mechanism.

Quantitative Data on this compound-Induced Calcium Response

The potency of this compound is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration required to elicit 50% of the maximum calcium response. This value can vary depending on the cell type and the specific experimental conditions.

| Cell Type | Species | EC₅₀ (nM) | Measurement Method | Reference |

| HEK293 cells (expressing hTRPV4) | Human | 2.1 | Calcium Influx Assay | |

| HEK293 cells (expressing mTRPV4) | Mouse | 18 | Calcium Influx Assay | |

| HeLa cells (expressing hTRPV4) | Human | 3.3 | Calcium Imaging | |

| Choroid plexus epithelial cells | Not Specified | 34 | Calcium Influx Assay |

hTRPV4: human TRPV4; mTRPV4: mouse TRPV4

In HeLa cells transfected with TRPV4, stimulation with 10 nM this compound resulted in an average increase in intracellular calcium concentration of 267.5 ± 44.3 nM. The peak response is typically observed within the first few minutes of application.

Experimental Protocols

Measuring the change in intracellular calcium concentration upon stimulation with this compound is most commonly achieved using fluorescent calcium indicators. The following is a generalized protocol adaptable for use with adherent cell cultures in a 96-well plate format suitable for fluorometric plate readers.

General Workflow for Calcium Imaging

The experimental procedure follows a logical sequence from cell preparation to data acquisition and analysis.

Detailed Methodology: Fura-2 AM Ratiometric Assay

This protocol is based on methods described for HEK293 and HUVEC cells.

A. Materials and Reagents:

-

Cells: Adherent cells expressing TRPV4 (e.g., HEK293-TRPV4, HUVECs, HeLa-TRPV4).

-

Culture Medium: Standard growth medium appropriate for the cell line.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM D-glucose, adjusted to pH 7.4.

-

Calcium-Free Buffer (for control experiments): HBSS with CaCl₂ replaced by 2 mM EGTA.

-

Calcium Indicator: Fura-2 AM (2.5 µM final concentration).

-

Pluronic F-127: 0.01% (w/v) to aid dye solubilization.

-

Test Compound: this compound stock solution (e.g., 10 mM in DMSO), diluted to desired concentrations in HBSS.

-

Instrumentation: Fluorescence plate reader with dual excitation capabilities (e.g., FlexStation III) or confocal microscope.

B. Procedure:

-

Cell Plating: Seed cells into a 96-well, black-walled, clear-bottom plate at a density that ensures a confluent monolayer (e.g., 80-90%) on the day of the experiment. Culture overnight.

-

Dye Loading:

-

Prepare a loading buffer by adding Fura-2 AM and Pluronic F-127 to the HBSS assay buffer.

-

Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

-

Add 50-100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Washing:

-

Aspirate the loading buffer.

-

Wash the cells gently two times with 100 µL of HBSS to remove extracellular dye.

-

After the final wash, add 100 µL of HBSS to each well.

-

-

Measurement:

-

Place the plate into the fluorescence reader, pre-set to 37°C.

-

Measure the baseline fluorescence for 2-5 minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm, with emission collected at ~520 nm.

-

Add the desired concentration of this compound (e.g., 20 µL of a 6X stock) to the wells.

-

Immediately continue recording the fluorescence signal for an additional 10-30 minutes to capture the peak and subsequent plateau or decline of the calcium response.

-

-

Data Analysis:

-

The intracellular calcium concentration is proportional to the ratio of the fluorescence intensities from excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

-

Calculate the 340/380 ratio for each time point.

-

Plot the ratio over time to visualize the calcium transient.

-

To determine EC₅₀, plot the peak response (maximum ratio minus baseline ratio) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response function.

-

Conclusion

This compound is an indispensable tool for the study of TRPV4 channels. Its potent and selective activation of the channel provides a reliable method for inducing and measuring intracellular calcium influx. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate TRPV4-mediated signaling in various physiological and pathological contexts. Careful consideration of cell-specific expression levels and downstream signaling components is essential for the accurate interpretation of experimental results.

The Discovery and Development of GSK1016790A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a wide array of physiological processes. This document provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of this compound. It is intended to serve as a technical guide for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

The Transient Receptor Potential (TRP) superfamily of ion channels plays a crucial role in sensory physiology, including thermosensation, mechanosensation, and osmosensation. Among these, the TRPV4 channel has emerged as a significant therapeutic target due to its widespread expression and involvement in various physiological and pathophysiological conditions, such as pain, inflammation, and vascular function.[1][2] The development of potent and selective pharmacological modulators of TRPV4 is essential for elucidating its functions and exploring its therapeutic potential. This compound was identified as a novel small molecule that potently and selectively activates the TRPV4 channel, serving as a critical tool for in vitro and in vivo studies.[3][4]

Discovery and Chemical Properties

This compound, chemically known as N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide, is a synthetic compound developed for its specific agonistic activity on the TRPV4 channel. Its discovery provided a tool with significantly higher potency compared to previously known agonists like 4α-phorbol 12,13-didecanoate (4α-PDD).[1]

Chemical Structure:

-

Molecular Formula: C28H32Cl2N4O6S2

-

Molecular Weight: 655.61 g/mol [5]

-

CAS Number: 942206-85-1

Mechanism of Action

This compound functions as a selective agonist of the TRPV4 channel.[3] Its binding to the channel leads to a conformational change that opens the non-selective cation pore, resulting in an influx of cations, most notably calcium (Ca2+), into the cell.[5][6] This influx of Ca2+ is a key initiating event that triggers a cascade of downstream cellular responses.

Signaling Pathways

The activation of TRPV4 by this compound initiates several downstream signaling pathways. A primary consequence of TRPV4 activation is the increase in intracellular calcium concentration ([Ca2+]i).[3] This elevation in [Ca2+]i can, in turn, activate a variety of calcium-dependent enzymes and signaling proteins, including Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K).[3] Furthermore, studies have shown that this compound-induced TRPV4 activation can lead to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS), partially through the AMP-activated protein kinase (AMPK) pathway.[7] The activation of TRPV4 has also been linked to the modulation of RhoA signaling pathways.[3]

Following activation by this compound, TRPV4 channels undergo a rapid partial desensitization and are subsequently internalized from the plasma membrane via endocytosis.[3][6] This process is dependent on Ca2+ and is controlled by PKC, PI3K, and RhoA signaling pathways.[3]

Quantitative Data

The potency and efficacy of this compound have been quantified in various cellular and animal models. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Potency of this compound

| Cell Type | Assay | Parameter | Value (nM) | Reference(s) |

| Human TRPV4 expressing HEK cells | Ca2+ influx | EC50 | 2.1 | [5][8][9] |

| Mouse TRPV4 expressing HEK cells | Ca2+ influx | EC50 | 18 | [5][8][9] |

| Choroid plexus epithelial cells | Not specified | EC50 | 34 | [5][10] |

| HeLa cells transiently expressing TRPV4 | Ca2+ imaging | EC50 | 3.3 | [6] |

| HEK293 T-REx cells stably expressing TRPV4 | Cytoplasmic aggregation | EC50 | 31 | [3][4] |

| Primary human endothelial cells | TIRFM | EC50 | 26.9 | [11] |

Table 2: In Vivo Administration and Effects of this compound

| Animal Model | Dosing (Intravenous) | Effect | Reference(s) |

| Rat | 2-10 µg/kg | Dose-dependent decrease in systemic arterial pressure | [12][13] |

| Rat | 12 µg/kg | Cardiovascular collapse | [12][13] |

| Animal Model | Dosing (Oral Gavage) | Effect | Reference(s) |

| Mice (C57BL/6) | 10 mg/kg/day for 3 days | Decreased leukocyte adhesion to TNF-α-inflamed endothelium | [7] |

| Mice (ApoE deficient) | Not specified | Reduced atherosclerotic plaque formation | [7][14] |

| Animal Model | Dosing (Intraperitoneal) | Effect | Reference(s) |

| Mice | 0.001-0.1 mg/kg | Dose-dependent inhibition of whole gut transit time | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the study of this compound.

Calcium Imaging

Calcium imaging is a fundamental technique to assess the activation of TRPV4 channels by this compound.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation.

Methodology:

-

Cell Culture: Cells (e.g., HEK293 cells stably expressing TRPV4, HUVECs, or HeLa cells transiently transfected with TRPV4) are cultured on glass coverslips or in multi-well plates.[3][6]

-

Dye Loading: Cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) and then incubated with a calcium-sensitive fluorescent dye such as Fura-2 AM (2.5 µM) or Fluo-4 AM (1 µM) in HBSS for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.[3][4] Pluronic acid is often included to aid in dye solubilization.[3]

-

Washing: The dye-containing solution is removed, and cells are washed with HBSS to remove any extracellular dye.

-

Baseline Measurement: The baseline fluorescence is recorded using a fluorescence microscope, a plate reader (like FlexStation III), or a confocal microscope.[3] For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is collected at ~510 nm. For Fluo-4, excitation is at ~488 nm and emission at ~520 nm.

-

Stimulation: this compound is added to the cells at the desired concentration.

-

Data Acquisition: Fluorescence is continuously recorded before, during, and after the addition of this compound.

-

Data Analysis: The change in [Ca2+]i is typically represented as the ratio of fluorescence at the two excitation wavelengths for Fura-2 (340/380) or as the change in fluorescence intensity relative to the baseline (F/F0) for Fluo-4.[4]

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is used to directly measure the ion currents flowing through TRPV4 channels upon activation by this compound.

Objective: To record TRPV4-mediated whole-cell currents evoked by this compound.

Methodology:

-

Cell Preparation: HeLa cells transfected with a TRPV4-mVenus construct are used to identify expressing cells via epifluorescence.[6][15]

-

Recording Setup: Recordings are performed in the whole-cell configuration using an inverted microscope, a patch-clamp amplifier (e.g., EPC-10), and data acquisition software.[15]

-

Pipettes and Solutions: Patch electrodes are pulled from borosilicate glass micropipettes to a resistance of <2 MΩ.[6][15] The intracellular (pipette) and extracellular (bath) solutions are formulated with specific ionic compositions to isolate the currents of interest.

-

Seal Formation and Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Current Recording: Cells are voltage-clamped at a holding potential (e.g., -60 mV), and current responses to the application of this compound are recorded.

-

Data Analysis: The amplitude and kinetics of the evoked currents are analyzed to determine the dose-response relationship and other channel properties.

Cell Surface Biotinylation

This assay is used to quantify the expression of TRPV4 channels on the plasma membrane.

Objective: To determine the effect of this compound on the surface expression of TRPV4.

Methodology:

-

Cell Treatment: HUVECs or other suitable cells are treated with this compound (e.g., 100 nM) for a specific duration (e.g., 20 minutes).[3]

-

Biotinylation: Cells are washed with ice-cold PBS and then incubated with a membrane-impermeable biotinylating reagent (e.g., sulfo-NHS-SS-biotin) to label cell surface proteins.

-

Quenching: The biotinylation reaction is stopped by adding a quenching solution (e.g., glycine in PBS).

-

Cell Lysis: Cells are lysed, and the total protein concentration is determined.

-

Streptavidin Pulldown: An aliquot of the cell lysate is incubated with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.

-

Western Blotting: The captured proteins are eluted from the beads and, along with an aliquot of the total cell lysate, are subjected to SDS-PAGE and Western blotting using an anti-TRPV4 antibody.

-

Quantification: The band intensities are quantified to determine the proportion of TRPV4 at the cell surface relative to the total TRPV4 expression.

In Vivo Animal Studies

Animal models are used to investigate the physiological and pathophysiological effects of this compound in a whole organism.

Objective: To assess the cardiovascular, neurological, or anti-inflammatory effects of this compound in vivo.

Methodology (Example: Cardiovascular Effects in Rats):

-

Animal Preparation: Anesthetized rats are instrumented with catheters in the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.[12] A thoracotomy may be performed for direct measurement of pulmonary arterial pressure.

-

Drug Administration: this compound is administered intravenously at various doses (e.g., 2-10 µg/kg).[12]

-

Hemodynamic Monitoring: Systemic arterial pressure, pulmonary arterial pressure, and cardiac output are continuously monitored.

-

Pharmacological Interventions: In some experiments, animals are pre-treated with inhibitors of specific pathways (e.g., the NOS inhibitor L-NAME) to investigate the mechanism of this compound's effects.[12]

-

Data Analysis: The changes in hemodynamic parameters from baseline are calculated and compared across different doses and treatment groups.

Therapeutic Potential and Applications

The potent and selective activation of TRPV4 by this compound has highlighted several potential therapeutic applications. Studies have shown that this compound can inhibit monocyte adhesion to endothelial cells and reduce atherosclerotic plaque formation in mouse models, suggesting a role in treating cardiovascular diseases.[7][14] Additionally, administration of this compound has been shown to improve neurological outcomes after intracerebral hemorrhage in mice.[16] However, systemic activation of TRPV4 can also lead to adverse effects such as vasodilation-induced vascular leakage and circulatory collapse at higher doses, which needs to be considered in therapeutic development.[5][10]

Conclusion

This compound is an invaluable pharmacological tool for the study of TRPV4 channel function. Its high potency and selectivity have enabled significant advances in our understanding of the physiological and pathophysiological roles of TRPV4. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further exploring the biology of TRPV4 and its potential as a therapeutic target. Future research will likely focus on leveraging the insights gained from studies with this compound to develop novel therapeutics with improved safety and efficacy profiles.

References

- 1. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 11. Optical Recording Reveals Novel Properties of this compound-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis | Semantic Scholar [semanticscholar.org]

- 15. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist this compound | PLOS One [journals.plos.org]

- 16. Transient receptor potential vanilloid 4 agonist this compound improves neurological outcomes after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GSK1016790A in Vasodilation and Vascular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel highly expressed in vascular endothelial cells.[1] Activation of TRPV4 by this compound plays a critical role in modulating vascular tone, primarily through endothelium-dependent vasodilation. This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and experimental findings related to the vascular effects of this compound. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Core Mechanism of Action: TRPV4 Channel Activation and Calcium Influx

This compound exerts its vascular effects by binding to and activating TRPV4 channels on the plasma membrane of endothelial cells. This activation leads to a rapid and sustained influx of extracellular calcium (Ca²⁺) into the endothelial cytoplasm.[2] The increase in intracellular calcium concentration ([Ca²⁺]i) is the pivotal event that initiates downstream signaling cascades, ultimately leading to vasodilation.[3][4] The specificity of this compound for TRPV4 has been confirmed in studies where its effects are absent in TRPV4-deficient mice and are blocked by selective TRPV4 antagonists like HC-067047.[5][6]

Quantitative Data on this compound-Induced Calcium Influx

| Cell Type | Agonist/Concentration | Measurement | Key Finding | Reference |

| Primary Human Endothelial Cells | This compound (100 nM) | Whole-cell Ca²⁺ event frequency (TIRFM) | Increase from 0.05 ± 0.01 Hz to 0.38 ± 0.10 Hz | [7] |

| Primary Human Endothelial Cells | This compound | EC₅₀ for Ca²⁺ event frequency | 26.9 nM | [7] |

| HEK293 cells expressing human TRPV4 | This compound | EC₅₀ for Ca²⁺ influx | 2.1 nM | [8] |

| HEK293 cells expressing mouse TRPV4 | This compound | EC₅₀ for Ca²⁺ influx | 18 nM | [8] |

| Mouse Mesenteric Artery Endothelial Cells | This compound (10 and 30 nmol/L) | Change in Fura-2 fluorescence ratio (F₃₄₀/F₃₈₀) | Concentration-dependent increase of 0.13 ± 0.02 and 0.28 ± 0.01, respectively | [6] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (30 nM) | Cytosolic Ca²⁺ concentration | Robust and sustained increase, abolished in Ca²⁺-free medium | [2] |

| Human Pulmonary Artery Endothelial Cells (HPAECs) | This compound (30 nM) | Cytosolic Ca²⁺ concentration | Robust and sustained increase, abolished in Ca²⁺-free medium | [2] |

Signaling Pathways in this compound-Induced Vasodilation

The elevation of endothelial [Ca²⁺]i by this compound triggers vasodilation through two primary, often complementary, pathways: the Nitric Oxide (NO) - soluble Guanylate Cyclase (sGC) pathway and the Endothelium-Derived Hyperpolarizing Factor (EDHF) pathway.

Nitric Oxide (NO) Pathway

The increase in intracellular Ca²⁺ activates endothelial Nitric Oxide Synthase (eNOS). Activated eNOS produces NO, a gaseous signaling molecule that diffuses to the underlying vascular smooth muscle cells. In smooth muscle cells, NO activates sGC, which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a decrease in intracellular Ca²⁺ in the smooth muscle cells and subsequent vasodilation.[9] The contribution of the NO pathway to this compound-induced relaxation is demonstrated by its significant inhibition by eNOS inhibitors like L-NAME.[5][10]

Endothelium-Derived Hyperpolarizing Factor (EDHF) Pathway

In many resistance arteries, the EDHF pathway is a major contributor to endothelium-dependent vasodilation.[11][12] this compound-induced Ca²⁺ influx activates small-conductance (SKCa) and intermediate-conductance (IKCa) calcium-activated potassium channels on the endothelial cell membrane.[13] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is transmitted to the adjacent vascular smooth muscle cells, likely through myoendothelial gap junctions, leading to their hyperpolarization and relaxation.[11] The involvement of this pathway is confirmed by the attenuation of this compound-induced vasodilation in the presence of SKCa and IKCa blockers like apamin and TRAM-34, respectively.[5]

Signaling Pathway Diagram

Caption: this compound-induced vasodilation signaling cascade.

Quantitative Effects on Vascular Tone and Blood Pressure

This compound induces potent, concentration-dependent relaxation in various isolated arteries. In vivo, it leads to a decrease in systemic and pulmonary vascular resistance, resulting in a reduction in blood pressure.

Quantitative Data on Vasodilation and Hemodynamic Effects

| Preparation | Species | Agonist/Dose | Effect | Key Finding | Reference |

| Rat Pulmonary Artery | Rat | This compound | Relaxation (Emax) | 88.6 ± 5.5% | [5] |

| Rat Pulmonary Artery | Rat | This compound | pD₂ | 8.7 ± 0.2 | [5] |

| Mouse Mesenteric Artery | Mouse (WT) | This compound (100 nM) | Dilation | 67.3 ± 14.2% | [14] |

| Intact-chest Rat | Rat | This compound (2-10 µg/kg IV) | Systemic Vascular Resistance | Dose-dependent decrease (8-69%) | [10] |

| Intact-chest Rat (with high pulmonary tone) | Rat | This compound (2-10 µg/kg IV) | Pulmonary Vascular Resistance | Dose-dependent decrease (18-36%) | [10] |

| Hypertensive Rat (SHRSP) | Rat | This compound | Relaxation | Absent | [12][15] |

| Human Adipose Arterioles | Human | This compound (10-100 nM) | Dilation | Significantly reduced by NOX4 inhibitor | [16] |

| Human Coronary Arterioles | Human | This compound (10-100 nM) | Dilation | Significantly reduced by NOX4 inhibitor | [16] |

Experimental Protocols

Isometric Tension Myography for Vascular Reactivity

This protocol is used to assess the contractile and relaxant responses of isolated blood vessels.

-

Vessel Isolation and Preparation:

-

Euthanize the animal model (e.g., rat, mouse) according to approved ethical protocols.

-

Carefully dissect the desired artery (e.g., mesenteric, pulmonary, aorta) in cold, oxygenated physiological salt solution (PSS).

-

Remove adherent connective and adipose tissue.

-

Cut the artery into rings of 2-3 mm in length.

-

For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.

-

-

Mounting and Equilibration:

-

Mount the arterial rings on two stainless-steel wires in an organ bath filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

One wire is fixed, and the other is connected to an isometric force transducer.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g, depending on the vessel).

-

-

Viability and Pre-contraction:

-

Assess the viability of the rings by contracting them with a high potassium solution (e.g., 60 mM KCl).

-

After washing and returning to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, U-46619).

-

-

This compound-induced Relaxation:

-

Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration.

-

In inhibitor studies, pre-incubate the rings with the inhibitor (e.g., L-NAME, HC-067047) for a specified time before pre-contraction.

-

Intracellular Calcium Imaging with Fura-2

This method allows for the ratiometric measurement of intracellular calcium concentrations in endothelial cells.

-

Cell/Tissue Preparation:

-

For cultured endothelial cells: Plate cells on glass coverslips.

-

For intact arteries: Prepare en face preparations of the artery by cutting it open longitudinally and pinning it with the endothelium facing upwards.

-

-

Fura-2 Loading:

-

Incubate the cells/tissue with Fura-2 acetoxymethyl (Fura-2/AM) ester (e.g., 2-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.

-

-

Imaging Setup:

-

Mount the coverslip or tissue preparation on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse with a physiological buffer.

-

-

Data Acquisition:

-

Excite Fura-2 alternately at 340 nm and 380 nm, and capture the emission at ~510 nm.

-

Record baseline fluorescence ratios (F₃₄₀/F₃₈₀) before stimulation.

-

Apply this compound via the perfusion system and record the change in the fluorescence ratio over time.

-

Experimental Workflow Diagram

Caption: Workflow for key vasodilation experiments.

Conclusion and Future Directions

This compound is an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPV4 channels in the vasculature. Its ability to potently and selectively activate TRPV4 has demonstrated the channel's critical involvement in endothelium-dependent vasodilation through both NO and EDHF pathways. The detailed mechanisms and quantitative data presented herein provide a solid foundation for researchers in cardiovascular pharmacology and drug development.

Future research should continue to explore the therapeutic potential of targeting the TRPV4 channel. Given that impaired TRPV4 function is associated with endothelial dysfunction in conditions like hypertension, strategies to modulate TRPV4 activity could offer novel therapeutic avenues.[12][15] Furthermore, investigating the long-term effects of this compound administration and its impact on vascular remodeling and inflammation will be crucial for a comprehensive understanding of its pharmacological profile. The potential for this compound to reduce atherosclerotic plaque formation, as suggested in some studies, warrants further investigation.[17][18]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRPV4 channel activation leads to endothelium-dependent relaxation mediated by nitric oxide and endothelium-derived hyperpolarizing factor in rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of blood pressure and endothelial function in TRPV4‐deficient mice with l‐NAME‐ and angiotensin II‐induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optical Recording Reveals Novel Properties of this compound-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of responses to the TRPV4 agonist this compound in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endothelium-Dependent Hyperpolarizations: The Classical “EDHF” Pathway - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. dovepress.com [dovepress.com]

- 14. TRPV4-mediated endothelial Ca2+ influx and vasodilation in response to shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | The TRPV4 Agonist this compound Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 18. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating TRPV4 Function in Endothelial Cells with GSK1016790A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel, is a critical regulator of endothelial cell function. Its activation by various stimuli, including mechanical forces and chemical agonists, triggers a cascade of intracellular signaling events that modulate vascular tone, permeability, and inflammation. GSK1016790A, a potent and selective synthetic agonist of TRPV4, has emerged as an invaluable pharmacological tool for elucidating the multifaceted roles of this channel in the vascular endothelium. This technical guide provides a comprehensive overview of the core methodologies and signaling pathways involved in the investigation of TRPV4 function using this compound in endothelial cells.

Data Presentation: Quantitative Profile of this compound in Endothelial Cells

The following table summarizes the key quantitative parameters of this compound in various endothelial cell types, providing a quick reference for experimental design.

| Parameter | Cell Type | Value | Reference(s) |

| EC₅₀ for Ca²⁺ Influx | Human Umbilical Vein Endothelial Cells (HUVECs) | ~31 nM | [1] |

| Human Pulmonary Artery Endothelial Cells (HPAECs) | Not explicitly stated, but 30 nM induces robust Ca²⁺ influx | [2][3] | |

| Primary Human Endothelial Cells | 26.9 nM | [4] | |

| HEK293 cells expressing human TRPV4 | 2.1 nM | [5] | |

| Concentration for Vasodilation | Human Adipose Arterioles | 1-100 nM | [6] |

| Rat Pulmonary Artery | 10⁻¹⁰ - 10⁻⁷ M | [7] | |

| Concentration for Permeability Assays | HUVECs and HPAECs | 30 nM | [2] |

| Concentration for Nitric Oxide Production | Human Endothelial Cells | 10 nM | [8] |

Core Signaling Pathways

Activation of TRPV4 channels in endothelial cells by this compound initiates a complex signaling network, leading to diverse physiological responses. The primary event is an influx of extracellular Ca²⁺, which acts as a second messenger to trigger downstream pathways.

TRPV4-Mediated Calcium Signaling and Vasodilation

References

- 1. researchgate.net [researchgate.net]

- 2. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optical Recording Reveals Novel Properties of this compound-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. NADPH oxidase 4 contributes to TRPV4-mediated endothelium-dependent vasodilation in human arterioles by regulating protein phosphorylation of TRPV4 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK1016790A in Elucidating Mechanotransduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to numerous physiological and pathological processes, including vascular tone regulation, tissue development, and disease progression like fibrosis and osteoarthritis.[1][2][3] A key player in this process is the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel permeable to Ca²⁺.[1][4] TRPV4 can be activated by a diverse range of physical and chemical stimuli, including osmotic and mechanical stress, moderate heat, and endogenous ligands.[5][6]

GSK1016790A is a potent and selective synthetic agonist of the TRPV4 channel.[4][7] Its high specificity and nanomolar efficacy make it an invaluable pharmacological tool for studying the physiological functions of TRPV4 in vitro and in vivo.[8][9] This technical guide provides an in-depth overview of this compound, its mechanism of action, associated signaling pathways, and detailed experimental protocols for its use in mechanotransduction research.

Mechanism of Action of this compound

This compound specifically binds to and activates TRPV4 channels, leading to a rapid and substantial influx of cations, primarily Ca²⁺.[5][10][11] This elevation in intracellular calcium ([Ca²⁺]i) is the primary trigger for downstream signaling cascades. The activation is dose-dependent and can be observed at concentrations as low as 1 nM.[10][12]

Upon stimulation with this compound, the TRPV4 channel undergoes a rapid, partial desensitization.[5][10] This is followed by a more sustained downregulation of TRPV4 channel expression on the plasma membrane, a process mediated by channel endocytosis.[5][7] This dynamic regulation of channel density at the cell surface is a critical component of the cellular response to TRPV4 activation.[4][8]

Quantitative Data: Potency of this compound

The half-maximal effective concentration (EC₅₀) of this compound highlights its potency, which varies across different cell types and species. A summary of reported values is presented below.

| Cell Type | Species | EC₅₀ Value | Reference(s) |

| HEK293 cells expressing TRPV4 | Human | 2.1 nM | [10][11][12][13][14] |

| HEK293 cells expressing TRPV4 | Mouse | 18 nM | [10][11][12][13] |

| HeLa cells expressing TRPV4 | Human | 3.3 nM | [15] |